2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride
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Overview
Description
2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride is a chemical compound with the CAS Number: 1909313-98-9 . It has a molecular weight of 162.62 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N2O.ClH/c7-3-1-6(9)2-4-8-5-6;/h8-9H,1-2,4-5H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Optical Activity in Solution
The optical activity of L-alanylglycyl anhydride and the lactam L-3-aminopyrrolidin-2-one, related compounds to 2-(3-Hydroxypyrrolidin-3-yl)acetonitrile hydrochloride, in hydroxylic solvents and acetonitrile has been explored. The studies demonstrated distinct circular dichroism spectra attributed to n–π* and π–π* transitions, with an additional spectral feature in acetonitrile. The implications of these findings suggest potential applications in studying the optical properties of cyclic amides and related structures in various solvents (Greenfield & Fasman, 1969).
Electropolymerization and Structural Studies
Research on the electropolymerization of pyrrole and the formation of polypyrrole films unveiled the influence of acidity and specific solvent interactions, like those in acetonitrile, on the resulting polymeric structures. This study provides insights into the complex formation and reactivity of polypyrrole, potentially guiding the development of novel materials with specific electronic or optical properties (Zhou & Heinze, 1999).
Solvent Effects in Chemical Reactions
Investigations into the hydrolysis of acidic metal cations in acetonitrile with traces of water revealed significant solvent effects. The study found that acetonitrile, due to its unique properties, influences the formation of stable hydroxy complexes and the dissociation behaviors of various metal ions. This research highlights the importance of solvent choice in chemical synthesis and the potential applications in optimizing reaction conditions for specific metal ion complexes (Shirvington, 1967).
Safety and Hazards
Properties
IUPAC Name |
2-(3-hydroxypyrrolidin-3-yl)acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c7-3-1-6(9)2-4-8-5-6;/h8-9H,1-2,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTGIQRMAXEVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC#N)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909313-98-9 |
Source
|
Record name | 2-(3-hydroxypyrrolidin-3-yl)acetonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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